CID5721353 CID5721353 CID-5721353 is an inhibitor of the transcriptional repressor B cell lymphoma 6 (Bcl-6; Ki = 147 µM). It is selective for Bcl-6 over Kaiso, hypermethylated in cancer 1 (HIC1), and promyelocytic leukemia zinc finger (PLZF) at 50 µM. CID-5721353 is cytotoxic against Bcl-6-dependent SU-DLH-6, SU-DLH-4, Farage, OCI-LY7, OCI-LY1, and OCI-LY10 diffuse large B cell lymphoma (DLBCL) cells (GI50s = 0.024-0.936 mM) but not Bcl-6-independent Toledo or OCI-LY4 DLBCL cells (GI50 = >15 mM for both). It increases expression of the Bcl-6 target genes ATR, TP53, CD69, p21, and CD44 in SU-DLH-6 and SU-DHL-4 cells when used at a concentration of 50 µM. CID-5721353 (50 mg/kg) reduces tumor growth in OCI-LY7 and SU-DHL-6 mouse xenograft models.
CID5721353 is a B-Cell Lymphoma 6 Inhibitor (BCL6 inhibitor).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0523727
InChI: InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24)
SMILES: C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O
Molecular Formula: C15H9BrN2O6S2
Molecular Weight: 457.3 g/mol

CID5721353

CAS No.:

Cat. No.: VC0523727

Molecular Formula: C15H9BrN2O6S2

Molecular Weight: 457.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CID5721353 -

Specification

Molecular Formula C15H9BrN2O6S2
Molecular Weight 457.3 g/mol
IUPAC Name 2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid
Standard InChI InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24)
Standard InChI Key UMZWNADQRDCKII-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)/C(=O)N2
SMILES C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O
Canonical SMILES C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O
Appearance Solid powder

Introduction

Chemical and Structural Profile of CID5721353

Molecular Identity

CID5721353 is systematically named 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid. Its molecular formula, C₁₅H₉BrN₂O₆S₂, reflects a complex structure integrating indole, thiazolidinone, and succinic acid moieties. The compound’s stereochemistry is defined by a Z-configuration at the 5-position of the thiazolidinone ring, critical for its bioactivity .

Table 1: Physicochemical Properties of CID5721353

PropertyValue
Molecular Weight457.3 g/mol
SMILESC1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O
InChI KeyUMZWNADQRDCKII-UHFFFAOYSA-N
Solubility (DMSO)50 mg/mL
Purity (HPLC)≥95%

Structural Insights

The compound features a 5-bromoindole group linked to a 4-oxo-2-thioxothiazolidine ring, which is further substituted with a succinic acid side chain. X-ray crystallography and computational modeling suggest that the bromine atom at the 5-position of the indole enhances hydrophobic interactions with the BCL6 BTB domain, while the thioxothiazolidine moiety contributes to hydrogen bonding with Lysine 377 and Arginine 382 residues .

Mechanism of Action: Targeting BCL6 in Oncogenic Signaling

BCL6 as a Therapeutic Target

BCL6 is a transcriptional repressor overexpressed in ~40% of DLBCL cases, where it silences genes involved in DNA damage response (e.g., TP53, ATR) and cell cycle arrest. By recruiting corepressors such as SMRT and NCOR through its BTB domain, BCL6 facilitates lymphomagenesis and chemoresistance .

Inhibition of Protein-Protein Interactions (PPIs)

CID5721353 binds competitively to the BCL6 BTB domain with a K<sub>i</sub> of 147 µM, displacing SMRT peptides (IC<sub>50</sub> = 212 µM) . This action restores expression of pro-apoptotic genes like CDKN1A and PUMA, triggering cell cycle arrest and apoptosis in BCL6-dependent DLBCL cells (e.g., OCI-Ly1, SUDHL-4) . Computational solvent mapping studies highlight the compound’s ability to exploit druggable hotspots within the BTB-corepressor interface, a strategy validated in other PPI targets such as MDM2/p53 and Bcl-XL/BAK .

Preclinical Research Findings

In Vitro Antiproliferative Activity

CID5721353 exhibits dose-dependent growth inhibition across DLBCL cell lines, with IC<sub>50</sub> values ranging from 24 µM (OCI-Ly1) to 936 µM (Toledo). Notably, BCL6-independent lines (Toledo, OCI-Ly4) show resistance, confirming target specificity .

Table 2: In Vitro Efficacy of CID5721353 in DLBCL Models

Cell LineBCL6 DependencyIC₅₀ (µM)
OCI-Ly1Dependent24
SUDHL-4Dependent68
ToledoIndependent936
Primary DLBCLDependent42–110

In Vivo Tumor Suppression

In murine xenograft models, daily intraperitoneal administration of CID5721353 (50 mg/kg) reduced tumor volume to <40% of controls by day 9. Transcriptomic analysis revealed significant upregulation of CDKN1A (4.7-fold) and PUMA (3.2-fold), corroborating its mechanism .

Clinical Relevance and Future Directions

Challenges and Optimization

Current limitations include moderate potency (K<sub>i</sub> >100 µM) and solubility. Medicinal chemistry efforts focus on:

  • Bioisosteric replacement of the labile thioxothiazolidine ring.

  • Prodrug formulations to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator